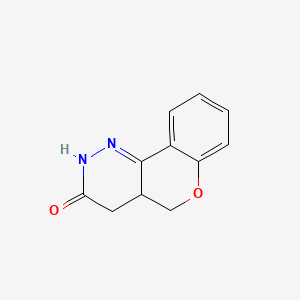
2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- is a heterocyclic compound that contains both benzopyran and pyridazinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the pyridazinone ring: This step might involve the reaction of the benzopyran intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, given its structural similarity to other biologically active compounds.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzopyran derivatives: Compounds with similar benzopyran structures.
Pyridazinone derivatives: Compounds with similar pyridazinone structures.
Uniqueness
The uniqueness of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- lies in its combined benzopyran and pyridazinone moieties, which might confer unique biological activities and chemical properties compared to other compounds with only one of these structures.
Biological Activity
2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- (CAS Number: 479077-33-3) is a heterocyclic compound with notable biological activities. This article reviews its biological properties, including antitumor effects, antimicrobial activity, and potential mechanisms of action based on recent studies and data.
Chemical Structure
The compound has the following chemical formula:
- Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one. In vitro assays demonstrated significant growth inhibition against various cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF-7 | 21.87 | 25.28 | >100 |
| TK-10 | 25.00 | 30.00 | >100 |
| UACC-62 | 15.00 | 20.00 | >100 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy due to its selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessed its effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antimicrobial activity, suggesting potential applications in treating bacterial infections .
The biological activity of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one may be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication processes in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound, which exhibited enhanced biological activities compared to the parent structure. Modifications at various positions on the benzopyrano framework resulted in improved potency against specific cancer cell lines .
Properties
CAS No. |
133414-47-8 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-4,7H,5-6H2,(H,12,14) |
InChI Key |
ZYZLFSLGPRNABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2=NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















